molecular formula C13H13N3O5 B12531598 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione CAS No. 828913-09-3

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione

Cat. No.: B12531598
CAS No.: 828913-09-3
M. Wt: 291.26 g/mol
InChI Key: SEYOVBLUGUREPM-UHFFFAOYSA-N
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Description

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes an ethenyloxy group, a nitrophenyl diazenyl group, and a pentane-2,4-dione backbone

Preparation Methods

The synthesis of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione typically involves multiple steps, starting with the preparation of the ethenyloxy and nitrophenyl diazenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may be used in biochemical assays to investigate enzyme activities or cellular processes.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The ethenyloxy and nitrophenyl diazenyl groups play crucial roles in binding to these targets, leading to the modulation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione can be compared with similar compounds such as:

    1-(Ethenyloxy)hexane: This compound shares the ethenyloxy group but lacks the nitrophenyl diazenyl and pentane-2,4-dione components, making it less complex and potentially less versatile.

    Acetylacetone (Pentane-2,4-dione): While it shares the pentane-2,4-dione backbone, it lacks the ethenyloxy and nitrophenyl diazenyl groups, resulting in different chemical properties and applications

Properties

CAS No.

828913-09-3

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

1-ethenoxy-3-[(4-nitrophenyl)diazenyl]pentane-2,4-dione

InChI

InChI=1S/C13H13N3O5/c1-3-21-8-12(18)13(9(2)17)15-14-10-4-6-11(7-5-10)16(19)20/h3-7,13H,1,8H2,2H3

InChI Key

SEYOVBLUGUREPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)COC=C)N=NC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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